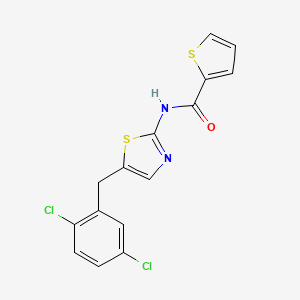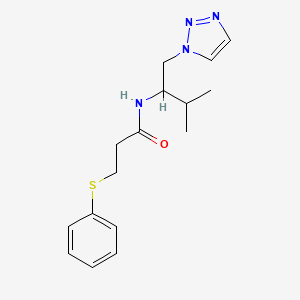
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide" is a chemical entity that appears to be related to a class of compounds with various pharmacological activities. The structure suggests the presence of a triazole ring, which is a common motif in medicinal chemistry, often associated with antimicrobial and antiproliferative properties, as seen in compounds that inhibit tubulin polymerization and tumor cell growth . Additionally, the phenylthio moiety is a feature that can be found in molecules with antisecretory activity against gastric acid secretion and in dipeptidyl peptidase IV (DPP-4) inhibitors .
Synthesis Analysis
The synthesis of related compounds often involves the formation of amide bonds and the introduction of functional groups that confer the desired biological activity. For instance, the synthesis of N-phenyl-3-phenylthio-2-(phenylthiomethyl)propanamide involves the treatment with butyllithium to produce a dianion that can react with electrophiles to give cyclopropanes . Similarly, the synthesis of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a common method for introducing triazole rings . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of the compound likely features a triazole ring, known for its role in binding to biological targets, and a phenylthio group, which could influence the molecule's electronic properties and conformational stability. The presence of these groups can affect the molecule's overall shape and electronic distribution, which are crucial for its interaction with biological targets .
Chemical Reactions Analysis
Compounds with similar structures have been shown to participate in various chemical reactions. For example, the phenylthio moiety can be involved in cyclization reactions to form cyclopropanes , and the triazole ring can be formed via CuAAC reactions . These reactions are important for the modification and optimization of the compound's pharmacological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups. The triazole ring could contribute to the compound's polarity and ability to form hydrogen bonds, while the phenylthio group could affect its lipophilicity and electronic properties. Spectroscopic methods, such as IR spectroscopy and NMR, are typically used to analyze these properties, as demonstrated in the study of N-methoxy-N-methyl-2-[(4′-substituted)phenylthio]propanamides . These properties are critical for the compound's solubility, stability, and overall pharmacokinetic profile.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide and its derivatives are prominently used in chemical synthesis. For instance, a study demonstrated the synthesis of a bi-triazole precursor for potential applications in pharmaceuticals and agrochemicals (Hajib et al., 2022). Another example includes the creation of novel 1,2,3-triazole derivatives for antimicrobial activities (Boechat et al., 2011).
Catalysis and Organic Reactions
These compounds are also important in catalysis and organic reactions. Research shows their use in catalyst activation with Rhodium and Iridium complexes, facilitating transfer hydrogenation and oxidation reactions (Saleem et al., 2014). Another study highlights their role in synthesizing novel 1,2,3-triazoles for urease and anti-proliferative activity, indicating their potential in bioactive compound development (Ali et al., 2022).
Pharmacological Research
In pharmacological research, derivatives of this compound have been evaluated for their potential as anticonvulsant agents. A study synthesized and tested a series of derivatives, finding some to exhibit promising anticonvulsant properties (Kamiński et al., 2016). Additionally, these compounds have been investigated for their anticancer activities, with certain derivatives showing potential against specific cancer cell lines (Gomha et al., 2017).
Innovative Applications
Innovative applications include the generation of a new scaffold for rapid access to antimicrotubule agents, which can inhibit cancer cell growth and tubulin polymerization (Stefely et al., 2010). This highlights the versatility of these compounds in developing new therapeutic agents.
Mécanisme D'action
Target of action
Indole derivatives and triazole derivatives are known to bind with high affinity to multiple receptors . The specific targets of “N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide” or “N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-3-(phenylsulfanyl)propanamide” would depend on its specific structure and functional groups.
Mode of action
The mode of action of “N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide” or “N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-3-(phenylsulfanyl)propanamide” would involve its interaction with its targets, leading to changes in cellular processes. Indole and triazole derivatives are known to show versatile biological activities .
Biochemical pathways
The affected pathways and their downstream effects would depend on the specific targets of “N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide” or “N-[3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl]-3-(phenylsulfanyl)propanamide”. Indole and triazole derivatives are known to affect various biological pathways .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Indole and triazole derivatives are known to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propriétés
IUPAC Name |
N-[3-methyl-1-(triazol-1-yl)butan-2-yl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4OS/c1-13(2)15(12-20-10-9-17-19-20)18-16(21)8-11-22-14-6-4-3-5-7-14/h3-7,9-10,13,15H,8,11-12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXIYTIQTVPVFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN1C=CN=N1)NC(=O)CCSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)-3-(phenylthio)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

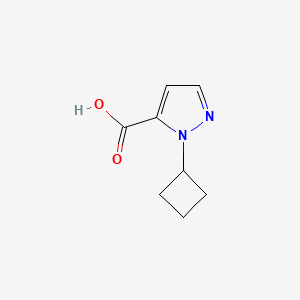
![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2515004.png)
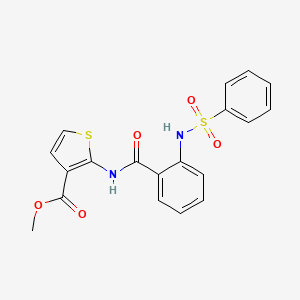
![1-[1-(Adamantan-1-YL)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2515006.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2515007.png)

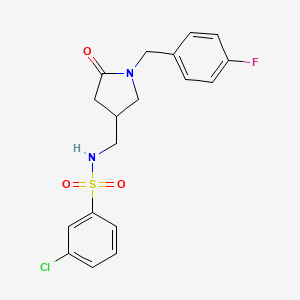

![6-Cyclopropyl-2-{[1-(1-phenylcyclopropanecarbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2515014.png)
![3-[4-(2-Fluorophenyl)piperazin-1-yl]cyclohex-2-en-1-one](/img/structure/B2515017.png)
![1-(2-hydroxyethyl)-4-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2515019.png)

![2-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-3-(4-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2515023.png)
